molecular formula C8H7N3 B3022140 3-Cyanobenzene-1-carboximidamide CAS No. 140658-21-5

3-Cyanobenzene-1-carboximidamide

Cat. No.: B3022140
CAS No.: 140658-21-5
M. Wt: 145.16 g/mol
InChI Key: LYULTZNQVUBBGE-UHFFFAOYSA-N
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Description

3-Cyanobenzene-1-carboximidamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and diverse applications. This compound is known for its unique chemical structure, which includes a cyano group and a carboximidamide group attached to a benzene ring.

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, influencing their function

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function .

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, including those involved in cell signaling, metabolism, and immune response . The compound’s effect on these pathways can lead to downstream effects such as changes in cell behavior, gene expression, and physiological responses.

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and solubility, can provide some insights into its potential pharmacokinetic behavior . For instance, its molecular weight (which is likely to be under 500 Da) suggests that it may be well-absorbed and distributed in the body. Its solubility could influence its absorption and distribution as well .

Result of Action

Based on the activities of similar compounds, it may influence cellular processes such as signal transduction, gene expression, and cell proliferation

Action Environment

The action, efficacy, and stability of 3-Cyanobenzene-1-carboximidamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors can help optimize the use of this compound in research and potential therapeutic applications.

Preparation Methods

The synthesis of 3-Cyanobenzene-1-carboximidamide can be achieved through various synthetic routes. One common method involves the reaction of 3-cyanobenzonitrile with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboximidamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Cyanobenzene-1-carboximidamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, where the cyano or carboximidamide groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-Cyanobenzene-1-carboximidamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.

    Biology: The compound has shown potential biological activity, making it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

3-Cyanobenzene-1-carboximidamide can be compared with other similar compounds, such as:

    3-Chlorobenzene-1-carboximidamide: This compound has a chlorine atom instead of a cyano group, which affects its reactivity and applications.

    3-Nitrobenzene-1-carboximidamide: The presence of a nitro group instead of a cyano group results in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics .

Properties

IUPAC Name

3-cyanobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULTZNQVUBBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620329
Record name 3-Cyanobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140658-21-5
Record name 3-Cyanobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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